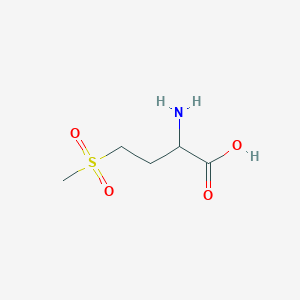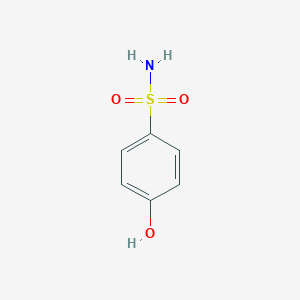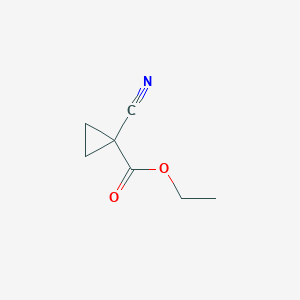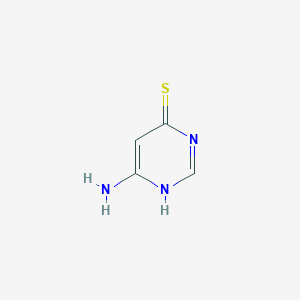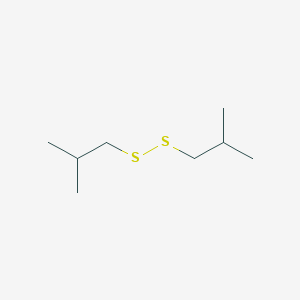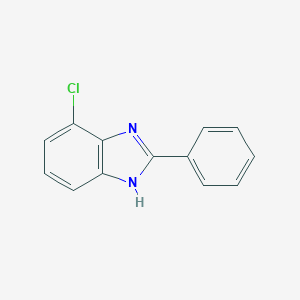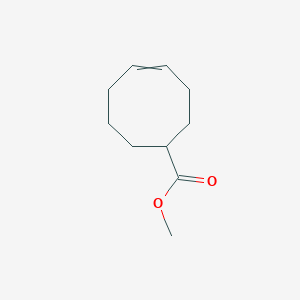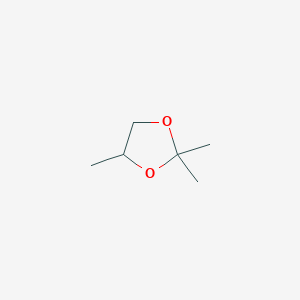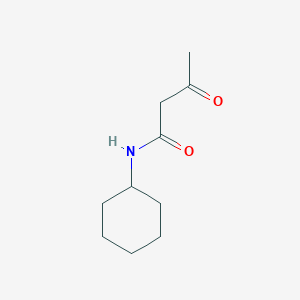
N-Cyclohexylacetoacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-Cyclohexylacetoacetamide often involves intramolecular cyclization reactions and condensation with aromatic aldehydes. For example, the oxidative cyclization of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 and Cu(OAc)2 in acetic acid has been reported to lead to pyrrolidin-2-ones, highlighting a convenient approach for the synthesis of complex structures (Galeazzi, Mobbili, & Orena, 1996). Another study described the stereoselective synthesis of cyclohexanone derivatives through the condensation of acetoacetamide with aromatic aldehydes, indicating the versatility of reactions involving acetoacetamide derivatives (Gein et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to N-Cyclohexylacetoacetamide has been elucidated using various techniques, including X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of a related compound, (E)-N,N'-dicyclohexylacetamidine, revealed a triclinic structure with six molecules in the asymmetric unit, providing insights into the structural diversity of acetamidine derivatives (Krasnopolski et al., 2013).
Chemical Reactions and Properties
N-Cyclohexylacetoacetamide and its derivatives participate in a variety of chemical reactions, yielding biologically and chemically significant products. For example, one study highlighted the photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides, leading to the formation of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones, demonstrating the reactivity of N-phenylacetamide derivatives under specific conditions (Li et al., 2013).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis :
- Belleau (1957) investigated the condensation of cyclohexenylacetic acid and its corresponding N-methylamide with formaldehyde, yielding good results in specific conditions using trifluoroacetic acid as both catalyst and solvent (Belleau, 1957).
- Anary‐Abbasinejad et al. (2010) achieved nearly quantitative yields in the reaction of cyclohexyl isocyanide with aromatic aldehydes, aniline derivatives, and trifluoroacetic anhydride, leading to specific N-substituted acetamide derivatives (Anary‐Abbasinejad et al., 2010).
Pharmacological Applications :
- Li et al. (1981) demonstrated that N-substituted amides, including N-Cyclohexylacetamide, were effective inducers of leukemic cell differentiation in vitro (Li et al., 1981).
- Nosova et al. (2020) synthesized N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides, testing them for analgesic activity (Nosova et al., 2020).
Analytical Characterization :
- Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via NMDA receptor antagonism (Wallach et al., 2016).
- Meyer et al. (2013) identified metabolites of Methoxetamine (MXE), a ketamine analog, in rat and human urine, using various analytical techniques (Meyer et al., 2013).
Environmental and Industrial Applications :
- Spencer and Plisko (2007) compared airborne solvent concentrations measured during the disassembly of solvent-coated metal parts with concentrations predicted by a mathematical model involving cyclohexane (Spencer & Plisko, 2007).
- Wang et al. (2019) synthesized new N-alkylfurfurylacetamides, showing promising activity against bacteria and white-rot fungi, indicating potential as anti-fungal agents (Wang et al., 2019).
Propriétés
IUPAC Name |
N-cyclohexyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCPERRDPXWFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150318 | |
| Record name | N-Cyclohexylacetoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylacetoacetamide | |
CAS RN |
1132-42-9 | |
| Record name | N-Cyclohexyl-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylacetoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylacetoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylacetoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYLACETOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4R6MJY84B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


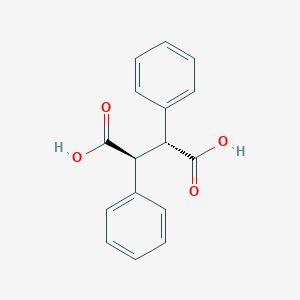
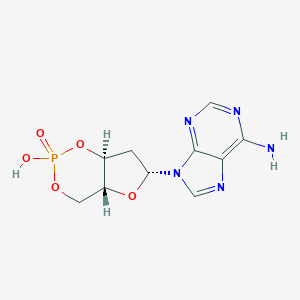
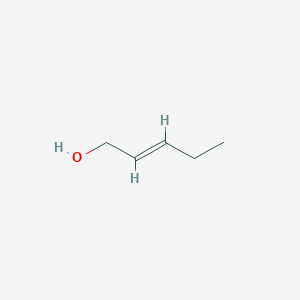

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
